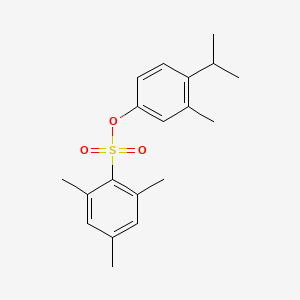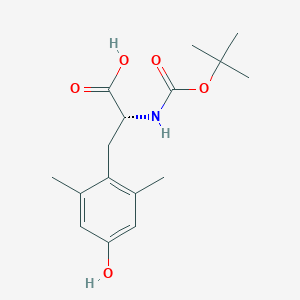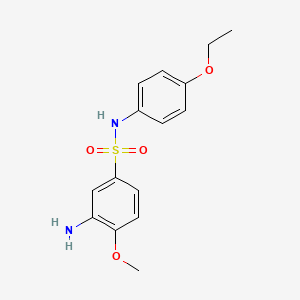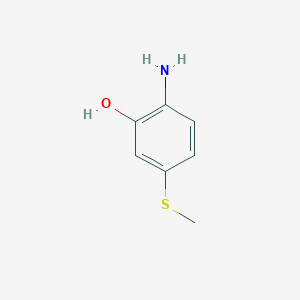
4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate” is an organic compound with the molecular formula C19H24O3S . It is used in the growth of highly efficient organic nonlinear optical stilbazolium crystals .
Synthesis Analysis
The crystals of this compound were grown using a slow solvent evaporation technique with methanol as a solvent .Molecular Structure Analysis
The structure and cell parameters of the grown crystals were derived from single crystal and powder x-ray diffraction analyses .Physical and Chemical Properties Analysis
The optical properties of the grown crystal were analyzed by a UV–Vis spectrophotometer. The band gap of the grown crystal was found to be 2.28 eV. The vibrating modes of functional groups in the grown crystal were identified by FTIR spectroscopy .Wissenschaftliche Forschungsanwendungen
Fluorinated Smectics for Smart Windows and Memory Displays
Research by Dabrowski et al. (2017) on fluorinated smectics, specifically involving compounds with sulfonate groups, highlights their use in creating liquid crystalline mediums for smart windows and memory displays. The study examined the properties of dynamic scattering and clear states in mixtures containing sulfonate ionic complexes, indicating potential applications in display technologies and smart window materials that can modulate light transmission and privacy features dynamically (Dabrowski et al., 2017).
Synthesis and Characterization of Arylsulfonates
Pan et al. (2020) synthesized and characterized 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a three-step procedure. The detailed structural determination via NMR and IR spectroscopy underlines the importance of sulfonate derivatives in synthetic chemistry, providing a pathway for the creation of complex molecules for further research and development in pharmaceuticals, agrochemicals, and materials science (Pan et al., 2020).
Polymethylbenzenesulfonates in Solid-State Chemistry
The work by Koeberg-Telder et al. (1987) on the crystal structures of overcrowded potassium polymethylbenzenesulfonates sheds light on the structural peculiarities due to substituent overcrowding. This research is crucial for understanding the molecular packing and interactions within solid materials, influencing the development of new materials with tailored properties for catalysis, adsorption, and separation technologies (Koeberg-Telder et al., 1987).
Environmental Applications of Sulfonates
Alonso et al. (1999) explored the use of sulfonates in environmental science, specifically for the solid-phase extraction and determination of benzene- and naphthalenesulfonates in industrial effluents. The study demonstrates the importance of these compounds in monitoring and treating industrial wastewater, contributing to environmental protection and sustainability efforts (Alonso et al., 1999).
Zukünftige Richtungen
This compound plays a central role in THz technology due to its broad transparency range, large electro-optic coefficient, and coherence length. It has excellent crystal properties and can be exploited for the production of broadband high-intensity terahertz (THz) radiation through the optical rectification (OR) technique .
Eigenschaften
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3S/c1-12(2)18-8-7-17(11-14(18)4)22-23(20,21)19-15(5)9-13(3)10-16(19)6/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJOMKJESZNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2654292.png)



![N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2654297.png)

![2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2654299.png)




![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2654306.png)

